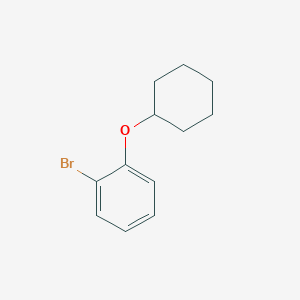

1-Bromo-2-(cyclohexyloxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

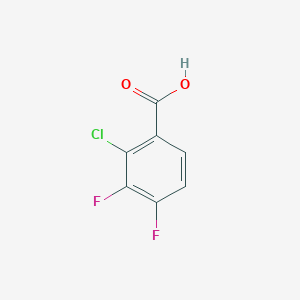

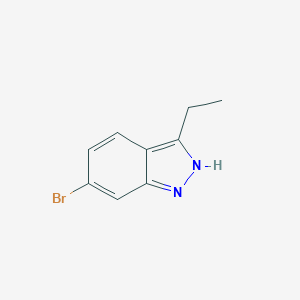

“1-Bromo-2-(cyclohexyloxy)benzene” is a chemical compound with the CAS Number: 105902-37-2. It has a molecular weight of 255.15 and its molecular formula is C12H15BrO .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(cyclohexyloxy)benzene” is represented by the linear formula C12H15BrO .Physical And Chemical Properties Analysis

“1-Bromo-2-(cyclohexyloxy)benzene” is a liquid at room temperature. It should be stored in a dry, sealed environment .Applications De Recherche Scientifique

Palladium-Catalyzed Reactions

The assembly of complex molecules, such as Indeno[1,2‐c]chromenes, through palladium-catalyzed reactions of bromobenzene derivatives with alkynylphenols, demonstrates the utility of these compounds in synthesizing molecularly diverse structures from readily available starting materials (Pan et al., 2014).

Synthesis of Functionalized Benzenes

Research on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions highlights the versatility of bromobenzene derivatives in creating benzyne precursors, Lewis acid catalysts, and luminophores, showcasing their importance in materials science and catalysis (Reus et al., 2012).

Green Synthetic Methods

KHSO4-catalyzed synthesis of dibenzenes under solvent-free conditions exemplifies the application of bromobenzene derivatives in developing environmentally friendly and chemoselective synthetic methods, avoiding the use of transition-metal catalysts (Joshi et al., 2013).

Synthesis of Carbon Nanocages

The synthesis of all-benzene carbon nanocages represents a breakthrough in materials science, with bromobenzene derivatives serving as key precursors. These nanocages, resembling branched carbon nanotube junction units, have potential applications in nanotechnology and optoelectronics due to their unique photophysical properties (Matsui et al., 2013).

Fluorescence Properties

The study of the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene provides insight into the photoluminescence behavior of bromobenzene derivatives, highlighting their potential as materials with aggregation-induced emission (AIE) characteristics. This opens up possibilities for their use in sensing, imaging, and light-emitting devices (Zuo-qi, 2015).

Molecular Building Blocks

The regiospecific hydrosilylation of bromobenzene derivatives for the synthesis of carbosilane dendrimers underlines the role of these compounds in constructing complex molecular architectures. This modular approach to dendrimer synthesis is crucial for the development of new materials with specific properties (Casado & Stobart, 2000).

Safety And Hazards

This compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Propriétés

IUPAC Name |

1-bromo-2-cyclohexyloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEXSMKRMASIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591708 |

Source

|

| Record name | 1-Bromo-2-(cyclohexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(cyclohexyloxy)benzene | |

CAS RN |

105902-37-2 |

Source

|

| Record name | 1-Bromo-2-(cyclohexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)